REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:17][S:18]([Cl:19])(=[O:20])=[O:21].[OH:1][CH2:2][CH2:3][N:4]1[C:5](=[O:9])[CH2:6][CH2:7][CH2:8]1>>[O:1]([CH2:2][CH2:3][N:4]1[C:5](=[O:9])[CH2:6][CH2:7][CH2:8]1)[S:18]([CH3:17])(=[O:20])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCN1CCO
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OCCN1CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |